molecular formula C9H23N3 B14344036 N~1~-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine CAS No. 105090-79-7

N~1~-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine

Cat. No.: B14344036
CAS No.: 105090-79-7
M. Wt: 173.30 g/mol
InChI Key: PZXYEEVEXMHYCW-UHFFFAOYSA-N
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Description

N~1~-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine: is an organic compound that belongs to the class of aliphatic amines. This compound is characterized by the presence of two primary amine groups and a tertiary amine group, making it a triamine. The structure of this compound includes a butane backbone with an amino group at each end and an additional amino group attached to a 2,2-dimethylpropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with butane-1,4-diamine and 3-amino-2,2-dimethylpropyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The butane-1,4-diamine is reacted with 3-amino-2,2-dimethylpropyl chloride under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: In an industrial setting, the production of N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated amines.

Scientific Research Applications

Chemistry: N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various polymers and resins.

Biology: In biological research, this compound is used as a cross-linking agent for proteins and nucleic acids. It helps in studying the structural and functional properties of biomolecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. It can be used in the design of enzyme inhibitors or receptor antagonists.

Industry: In the industrial sector, N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine is used in the production of specialty chemicals, adhesives, and coatings. It is also employed in the manufacture of corrosion inhibitors and surfactants.

Mechanism of Action

The mechanism of action of N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. In the case of receptors, it can act as an agonist or antagonist by binding to the receptor sites and modulating their signaling pathways.

Comparison with Similar Compounds

    Butane-1,4-diamine: A simpler diamine with two primary amine groups.

    N~1~-(2-Aminoethyl)butane-1,4-diamine: A triamine with a different side chain.

    N~1~-(3-Aminopropyl)butane-1,4-diamine: Another triamine with a propyl side chain.

Uniqueness: N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine is unique due to the presence of the 2,2-dimethylpropyl side chain, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Properties

CAS No.

105090-79-7

Molecular Formula

C9H23N3

Molecular Weight

173.30 g/mol

IUPAC Name

N'-(4-aminobutyl)-2,2-dimethylpropane-1,3-diamine

InChI

InChI=1S/C9H23N3/c1-9(2,7-11)8-12-6-4-3-5-10/h12H,3-8,10-11H2,1-2H3

InChI Key

PZXYEEVEXMHYCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)CNCCCCN

Origin of Product

United States

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